Ammonium O,O-dibutyl phosphorodithioate

Description

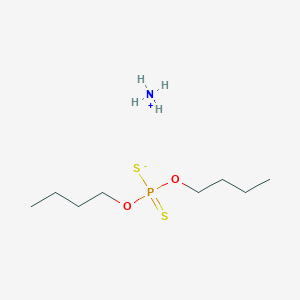

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O2PS2.H3N/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZBIDALHUESMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-18-7 | |

| Record name | Ammonium butyl phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Overview of the Phosphorodithioate Class and Its Chemical Reactivity

The phosphorodithioate (B1214789) functional group is characterized by a phosphorus atom bonded to two sulfur atoms and two oxygen atoms, with the general formula (RO)₂P(S)SH, where R is an organic substituent. nih.gov The salts of these acids, such as ammonium (B1175870) O,O-dibutyl phosphorodithioate, are ionic compounds. camachem.com The class of dithiophosphates has been utilized in various applications since 1925 and is a widely used agent for sulfide (B99878) mineral flotation, second only to xanthates. cnlitereagent.comcamachem.com

Synthesis: The synthesis of O,O-dialkyl phosphorodithioic acids, the precursors to their ammonium salts, is typically achieved by reacting an alcohol with phosphorus pentasulfide (P₂S₅). uni-hamburg.deresearchgate.netgoogle.com For O,O-dibutyl phosphorodithioic acid, butanol is reacted with phosphorus pentasulfide, often at elevated temperatures (e.g., 65-80°C), which results in the formation of the desired acid and hydrogen sulfide (H₂S) as a byproduct. uni-hamburg.degoogle.com The resulting acid can then be neutralized with a base, such as ammonia (B1221849), to form the corresponding ammonium salt. wikipedia.org

Chemical Reactivity: The reactivity of phosphorodithioates is influenced by the ambident nucleophilic nature of the dithiophosphate (B1263838) anion [(RO)₂PS₂]⁻. This anion can react with electrophiles at either the sulfur or oxygen atoms. beilstein-journals.org

Nucleophilic Substitution: Phosphorodithioates and the related phosphorothioates are effective nucleophiles. researchgate.net They can undergo reactions with various electrophiles. For instance, the reaction of O,O'-dialkyl thiophosphate anions with alkyl halides typically results in S-alkylation, forming phosphorothioates. beilstein-journals.org

S-Arylation: Direct, metal-free S-arylation of phosphorodithioates can be achieved using diaryliodonium salts, yielding S-aryl phosphorodithioates in high yields. nih.gov

Reactions with Electrophiles: The reaction between phosphorothioate (B77711) oligonucleotides and electrophilic reagents is a cost-effective method for functionalization, allowing for the precise incorporation of chemical structures onto the phosphorothioate backbone. researchgate.net Iodine, for example, can selectively cleave the P-O bridging bond at a phosphorothioate site in DNA. nih.gov

Catalysis:phosphorodithioate Complexes of Transition Metals Have Been Investigated As Catalysts or Catalyst Precursors in Various Organic Reactions.researchgate.netfor Example, Nickel Complexes with Phosphorodithioate Ligands Are Used As Catalysts in the Oligomerization of Olefins, a Process That Converts Simple Alkenes into Larger Molecules Used for Producing Plasticizers and Detergents.mdpi.comthe Catalytic Activity is Attributed to the Ability of the Ligand to Stabilize the Metal Center in Different Oxidation States and to Create Vacant Coordination Sites for Substrate Binding. While Research in This Area is Ongoing, the Potential for Phosphorodithioate Complexes in Catalysis is Significant, Spanning Polymerization, Hydrogenation, and Hydroformylation Reactions.bohrium.comescholarship.org

Table 2: Summary of Applications for Phosphorodithioate (B1214789) Complexes

| Application Area | Process | Function of Phosphorodithioate | Target Metals/Substrates |

|---|---|---|---|

| Mineral Processing | Froth Flotation | Collector | Cu, Pb, Zn, Precious Metals |

| Hydrometallurgy | Solvent Extraction | Extractant | Ni, Cd, Pb, Zn |

| Chemical Synthesis | Catalysis | Ligand for Catalyst | Olefins (for oligomerization/polymerization) |

Advanced Analytical Methodologies for O,o Dibutyl Phosphorodithioate Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating O,O-dibutyl phosphorodithioate (B1214789) from complex matrices. Gas and liquid chromatography, often coupled with highly selective detectors, provide the necessary sensitivity and specificity for robust analysis.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov For organophosphorus compounds like O,O-dibutyl phosphorodithioate, which can be derivatized to enhance volatility, GC is a common analytical choice. nih.gov The use of selective detectors is critical for achieving low detection limits and minimizing interference from matrix components.

The most common selective detectors for this purpose are the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD). epa.govjijelaboglassplc.com

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus and sulfur-containing compounds. drawellanalytical.comresearchgate.net It operates by combusting the column effluent in a hydrogen-rich flame, which excites the phosphorus and sulfur atoms. As these excited atoms relax, they emit light at characteristic wavelengths (526 nm for phosphorus and 394 nm for sulfur), which is detected by a photomultiplier tube. jijelaboglassplc.com This specificity makes the FPD particularly well-suited for analyzing phosphorodithioates, as it can simultaneously detect both key heteroatoms. epa.gov GC-FPD methods have been developed for a wide range of organophosphate compounds in various matrices, demonstrating good linearity and recovery. researchgate.netnih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly sensitive to compounds containing nitrogen and phosphorus. epa.govchromatographyonline.com It utilizes a heated rubidium or cesium bead in a plasma to selectively ionize nitrogen and phosphorus atoms. epa.gov While the FPD is generally more selective, the NPD offers excellent sensitivity for phosphorus-containing analytes. epa.gov

For successful GC analysis, a capillary column, such as an Agilent HP-5 or equivalent, is typically used with a programmed temperature ramp to ensure efficient separation of analytes. nih.gov

Table 1: Comparison of Selective GC Detectors for Organophosphate Analysis

| Detector | Principle of Operation | Selectivity | Common Applications |

| Flame Photometric Detector (FPD) | Chemiluminescence of P and S compounds in a hydrogen-rich flame. jijelaboglassplc.com | High for Phosphorus and Sulfur. drawellanalytical.com | Pesticide residue analysis, environmental monitoring, flavor and fragrance analysis. nih.govysi.com |

| Nitrogen-Phosphorus Detector (NPD) | Surface ionization of N and P compounds on a heated alkali bead. epa.gov | High for Nitrogen and Phosphorus. chromatographyonline.com | Analysis of pesticides, herbicides, and drugs of abuse. epa.gov |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is an essential technique for analyzing non-volatile or thermally labile compounds like ammonium (B1175870) O,O-dibutyl phosphorodithioate in its ionic form. researchgate.netnih.gov Coupling HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a highly sensitive and specific method for quantification. researchgate.netnih.gov

This technique, often referred to as LC-MS/MS, is the method of choice for analyzing dialkyl phosphates (DAPs) and other organophosphate metabolites in biological and environmental samples. researchgate.netnih.gov The analysis typically involves:

Sample Preparation: Often requires solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. researchgate.net

Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the target analytes from the matrix. semanticscholar.org

Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds, usually operated in the negative ion mode (ESI-) to detect the deprotonated phosphorodithioate anion. researchgate.net

Mass Analysis: Tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode is used for quantification. This involves selecting the precursor ion (the deprotonated molecule) and then monitoring a specific product ion after fragmentation, which greatly enhances selectivity and reduces background noise. researchgate.net

LC-MS/MS methods offer very low limits of detection, often in the sub-ng/mL range, making them suitable for biomonitoring and trace-level environmental analysis. researchgate.netnih.gov

Derivatization Strategies for Enhanced Analytical Detection

For gas chromatographic analysis, the inherent low volatility and polarity of ammonium O,O-dibutyl phosphorodithioate and its corresponding acid form necessitate a derivatization step. nih.gov Derivatization converts the analyte into a more volatile, thermally stable, and chromatographically amenable form. chemcoplus.co.jp

A widely used and effective derivatization agent for dialkyl phosphates and related compounds is Pentafluorobenzyl bromide (PFB-Br) . nih.govresearchgate.net The reaction is a nucleophilic substitution where the anionic phosphorodithioate displaces the bromide on the PFB-Br molecule. researchgate.net

This process yields a pentafluorobenzyl ester derivative with several advantageous properties for GC analysis:

Increased Volatility and Thermal Stability: The PFB ester is significantly more volatile and stable at the high temperatures used in the GC inlet and column. nih.gov

Enhanced Detectability: The resulting derivative is strongly electron-capturing due to the five fluorine atoms. nih.govebi.ac.uk This makes it highly sensitive for analysis by GC with an Electron Capture Detector (GC-ECD) or by GC-MS using negative chemical ionization (NCI-MS). nih.govresearchgate.net

The derivatization reaction is typically performed in an organic solvent like acetonitrile (B52724), often with a base such as diisopropylethylamine or potassium carbonate to facilitate the reaction. ebi.ac.ukresearchgate.net The use of PFB-Br has become a standard procedure for the sensitive analysis of various anions, including dialkyl organophosphates. nih.govresearchgate.net

Spectroscopic Characterization for Structural Confirmation and Interaction Studies

Spectroscopic techniques are indispensable for confirming the molecular structure of O,O-dibutyl phosphorodithioate and for studying its interactions with other materials, such as mineral surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. libretexts.org An FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org

For O,O-dibutyl phosphorodithioate, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The intensity of these bands is related to the change in the dipole moment during the vibration. youtube.com

Table 2: Characteristic FTIR Absorption Bands for O,O-Dibutyl Phosphorodithioate

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| ~2960-2870 cm⁻¹ | C-H (stretch) | Strong absorptions from the butyl alkyl chains. libretexts.org |

| ~1020-970 cm⁻¹ | P-O-C (stretch) | Strong, characteristic absorption for the phosphorodithioate ester linkage. |

| ~670-540 cm⁻¹ | P=S (stretch) | A key absorption band confirming the presence of the thione group. |

| ~1465 cm⁻¹ | C-H (bend) | Bending vibrations of the CH₂ and CH₃ groups in the butyl chains. |

| ~3200-3000 cm⁻¹ | N-H (stretch) | Broad absorption characteristic of the ammonium (NH₄⁺) counter-ion. |

Note: Exact peak positions can vary slightly based on the sample matrix and physical state.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. sfr.ca XPS is particularly valuable for studying the adsorption and interaction of molecules like O,O-dibutyl phosphorodithioate on surfaces, such as those of minerals in flotation processes or metals in lubrication. mdpi.comscispace.com

XPS analysis involves irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are ejected. sfr.ca The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS can identify and quantify the key elements present on a surface after adsorption.

Table 3: Expected XPS Core Level Binding Energies for Adsorbed O,O-Dibutyl Phosphorodithioate

| Element | Core Level | Approximate Binding Energy (eV) | Information Provided |

| Phosphorus | P 2p | ~133 eV | Confirms the presence of phosphate (B84403)/phosphorodithioate on the surface. Chemical shifts can indicate changes in the phosphorus oxidation state or coordination. scispace.com |

| Sulfur | S 2p | ~162-164 eV | The S 2p spectrum can distinguish between different sulfur species, such as sulfide (B99878) (from minerals), thiol/dithiophosphate (B1263838), and oxidized sulfur species like sulfate. mdpi.com |

| Oxygen | O 1s | ~531-533 eV | Can distinguish between oxygen in different environments, such as bridging (P-O-P) and non-bridging (P=O) oxygen in polyphosphate films that may form from the dithiophosphate. scispace.comresearchgate.net |

| Nitrogen | N 1s | ~402 eV | Detects the presence of the ammonium counter-ion on the surface. nih.gov |

| Carbon | C 1s | ~285 eV | Represents the alkyl chains of the molecule, though often overlaps with adventitious carbon contamination. |

By analyzing the changes in these binding energies and their relative intensities, researchers can elucidate the mechanisms of film formation and the chemical nature of the surface species. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

¹H NMR Spectroscopy

The ¹H NMR spectrum of the O,O-dibutyl phosphorodithioate anion is expected to show distinct signals for the protons of the two butyl groups. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms. The protons of the ammonium cation (NH₄⁺) would typically appear as a broad singlet, though its observation can be dependent on the solvent and concentration.

The butyl group consists of four chemically non-equivalent sets of protons: the terminal methyl (CH₃) group, two methylene (B1212753) (CH₂) groups in the middle of the chain, and the methylene group attached to the oxygen atom (OCH₂). The expected signals, multiplicities, and couplings are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for the O,O-Dibutyl Phosphorodithioate Anion

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~0.9 | Triplet | ~7 |

| CH₂-CH₃ | ~1.4 | Sextet | ~7 |

| CH₂-CH₂O | ~1.7 | Quintet | ~7 |

| O-CH₂ | ~4.1 | Doublet of Triplets | ³J(H,H) ~7, ³J(P,H) ~9 |

| NH₄⁺ | Variable (broad singlet) | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For the O,O-dibutyl phosphorodithioate anion, four distinct signals are expected for the four non-equivalent carbon atoms of the butyl group. The carbon attached to the oxygen atom (O-CH₂) will be the most deshielded and is expected to show coupling to the phosphorus atom. PubChem indicates the existence of a ¹³C NMR spectrum for the free acid, O,O-dibutyl phosphorodithioic acid, which supports the predicted chemical shift ranges. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for the O,O-Dibutyl Phosphorodithioate Anion

| Assignment | Predicted Chemical Shift (ppm) | Coupling to ³¹P |

|---|---|---|

| CH₃ | ~13-14 | No |

| CH₂-CH₃ | ~18-20 | No |

| CH₂-CH₂O | ~30-32 | Yes (small) |

| O-CH₂ | ~65-70 | Yes (large) |

³¹P NMR Spectroscopy

³¹P NMR is a highly diagnostic technique for organophosphorus compounds, providing a direct probe into the chemical environment of the phosphorus nucleus. The chemical shift of the phosphorus atom in the phosphorodithioate moiety is highly sensitive to the nature of the substituents. For O,O-dialkyl phosphorodithioates, the ³¹P chemical shift typically appears in a characteristic downfield region. The presence of two sulfur atoms and two oxygen atoms attached to the phosphorus center defines this chemical shift. The spectrum is generally acquired with proton decoupling, resulting in a single sharp peak. The existence of a ³¹P NMR spectrum for O,O-dibutyl phosphorodithioic acid is noted in PubChem's database. nih.gov Research on related compounds, such as silver(I) complexes of O,O'-dialkyl dithiophosphates, shows that solid-state ³¹P NMR can also be a valuable tool for structural analysis. researchgate.net

Table 3: Predicted ³¹P NMR Chemical Shift for the O,O-Dibutyl Phosphorodithioate Anion

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| ³¹P | ~80-100 | H₃PO₄ (85%) |

Method Development for Specific Matrices in Chemical Research

The development of robust analytical methods is crucial for the accurate quantification and characterization of this compound in various matrices encountered during chemical research. Such matrices can range from reaction mixtures and process streams to environmental samples or formulated products like lubricating oils. researchgate.netgoogle.com The choice of analytical technique and sample preparation protocol is highly dependent on the nature of the matrix and the concentration of the analyte.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques for the analysis of organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is often preferred for the analysis of non-volatile and thermally labile compounds like dithiophosphate salts. Reversed-phase chromatography using a C18 or C8 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net For ionic compounds such as this compound, ion-pair chromatography can be employed to improve retention and peak shape. Detection can be achieved using a UV detector if the analyte possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). epa.gov

Gas Chromatography (GC): For GC analysis, derivatization of the phosphorodithioate is often necessary to increase its volatility and thermal stability. However, certain organophosphorus compounds can be analyzed directly. A flame photometric detector (FPD) with a phosphorus filter or a nitrogen-phosphorus detector (NPD) offers high selectivity and sensitivity for phosphorus-containing compounds. researchgate.net Mass spectrometry (GC-MS) provides definitive identification and quantification.

Sample Preparation

The complexity of the matrix dictates the extent of sample preparation required. The primary goals of sample preparation are to extract the analyte of interest, remove interfering components, and concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction (LLE): This is a classical technique for extracting organophosphorus compounds from aqueous matrices into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. Various sorbents can be used depending on the properties of the analyte and the matrix. For O,O-dibutyl phosphorodithioate, a reversed-phase sorbent (e.g., C18) could be effective for extraction from polar matrices.

Matrix-Specific Considerations: In chemical research, matrices can be highly variable. For instance, analysis of reaction mixtures might require simple dilution, while analysis in complex industrial formulations like lubricating oils may necessitate more extensive cleanup to remove matrix components such as base oils and other additives. researchgate.net Techniques like Matrix Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) have been developed for the direct analysis of additives like zinc dialkyldithiophosphates in lubricating oils. researchgate.net

Method Validation

Once a suitable analytical method is developed, it must be validated to ensure its reliability. Key validation parameters include:

Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrumental response over a defined range.

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Selectivity/Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The development of a validated analytical method is essential for generating reliable data in any research involving this compound.

Environmental and Biogeochemical Pathways of Phosphorodithioate Degradation

Biodegradation Mechanisms of Organophosphorus Compounds

The biodegradation of organophosphorus (OP) compounds is a critical process in their environmental detoxification. biotechrep.ir This breakdown is primarily mediated by microbial enzymes that can hydrolyze the ester bonds within these molecules. oup.com

Microorganisms, including various bacteria and fungi, have demonstrated the ability to degrade a wide range of OP compounds. oup.com The primary enzymatic mechanism involves the hydrolysis of the phosphorus-ester or phosphorus-thioester bonds, which significantly reduces the toxicity of the parent compound. biotechrep.ir Enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolases (OPHs) are instrumental in this initial cleavage. frontiersin.orgnih.gov These enzymes often exhibit broad substrate specificity, allowing them to act on various organophosphorus structures. oup.com The process of biodegradation can occur under both aerobic and anaerobic conditions, though the rates and end products may differ. biotechrep.ir

Table 1: Examples of Microorganisms Involved in Organophosphorus Compound Degradation

| Microorganism Genus | Type | Organophosphorus Compounds Degraded | Reference |

| Flavobacterium | Bacterium | Parathion, Diazinon | oup.com |

| Pseudomonas | Bacterium | Parathion, Chlorpyrifos, Malathion | oup.com |

| Agrobacterium | Bacterium | Wide variety of OP pesticides | frontiersin.org |

| Alteromonas | Bacterium | Paraoxon | biotechrep.ir |

| Aspergillus | Fungus | Malathion, Parathion | oup.com |

| Trichoderma | Fungus | Chlorpyrifos | oup.com |

The initial step in the biodegradation of many organophosphorus pesticides is the hydrolysis of the P-O-aryl or P-S-alkyl bond, leading to the formation of dialkyl phosphates or dialkyl thiophosphates and a corresponding alcohol or thiol. oup.com For phosphorodithioates, this would involve the cleavage of the P-S bond.

Hydrolysis Pathways of Phosphorodithioates in Environmental Systems

Hydrolysis is a key abiotic degradation pathway for phosphorodithioates in aquatic environments. This chemical process involves the reaction of the compound with water, leading to the cleavage of its chemical bonds. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. nih.gov

Studies on the hydrolysis of organophosphate triesters have shown that degradation is generally slow at neutral pH but increases under alkaline conditions. nih.gov For phosphorodithioates like phorate (B1677698), hydrolysis can proceed through various mechanisms, including nucleophilic attack on the central phosphorus atom or on a side-chain carbon atom. acs.orgdss.go.th Research on phorate hydrolysis has identified O,O-diethyl dithiophosphate (B1263838) as a major degradation product, indicating cleavage of the P-S bond. nih.govacs.org The presence of metal oxides, which are common in natural aquatic systems, does not appear to significantly catalyze the hydrolysis of phorate. dss.go.th

Table 2: Factors Influencing the Hydrolysis of Organophosphorus Compounds

| Factor | Influence on Hydrolysis Rate | Description | Reference |

| pH | High | Hydrolysis is generally faster at alkaline pH values. For some organophosphate triesters, significant degradation occurs at pH 9 and above. | nih.gov |

| Temperature | Moderate | Increased temperature generally accelerates the rate of chemical reactions, including hydrolysis. | geoscienceworld.org |

| Chemical Structure | High | The specific arrangement of atoms and bonds within the molecule, such as the presence of internal nucleophiles, can influence the hydrolysis pathway and rate. | acs.org |

The hydrolysis of phosphorodithioates can lead to the formation of various transformation products. For instance, the alkaline hydrolysis of phorate has been shown to produce not only diethyl dithiophosphate but also other compounds like formaldehyde (B43269) and diethyl disulfide, some of which may have their own environmental implications. dss.go.th

Environmental Fate and Transport Considerations (excluding ecotoxicity)

The environmental fate and transport of a chemical describe its movement and transformation once released into the environment. cdc.govepa.gov For phosphorodithioates, their behavior in the environment is influenced by their physical and chemical properties, as well as environmental conditions. geoscienceworld.org

Organophosphate pesticides, in general, can be transported over long distances from their point of application through air and water. geoscienceworld.org Their presence has been detected in soil, surface water, groundwater, and even in atmospheric deposition far from agricultural areas. geoscienceworld.org The transport of these compounds is governed by factors such as their water solubility, vapor pressure, and their tendency to adsorb to soil and sediment particles. cdc.gov Climatic factors, including rainfall and temperature, also play a significant role in their movement through the environment. cdc.gov For instance, higher rainfall can increase runoff into surface waters and leaching into groundwater. geoscienceworld.org

Chemical Transformation Processes in Aquatic and Terrestrial Environments

Oxidation is another potential transformation pathway. For organophosphorus compounds containing a phosphorthioate group (P=S), oxidation can occur, converting it to the corresponding phosphate (B84403) (P=O). geoscienceworld.org This transformation can sometimes lead to products with different properties and biological activities.

The degradation of organophosphorus compounds in soil is influenced by a variety of factors, including soil type, organic matter content, pH, and microbial activity. geoscienceworld.org In general, biodegradation is a more rapid degradation process in soils compared to chemical hydrolysis, especially in soils that have been previously exposed to these compounds, as the microbial communities may have adapted. geoscienceworld.org However, in environments with low microbial activity, such as some groundwater systems, chemical hydrolysis becomes the dominant degradation pathway, and at low temperatures and neutral pH, the persistence of these compounds can be significantly longer. geoscienceworld.org

The transformation of phosphorodithioates can result in a variety of products. For example, the degradation of the phosphorodithioate (B1214789) insecticide phorate can lead to the formation of its sulfoxide (B87167) and sulfone derivatives through oxidation, in addition to the hydrolysis products. These transformation products may have different mobility and persistence characteristics compared to the parent compound.

Theoretical and Computational Studies of O,o Dibutyl Phosphorodithioate Reactivity and Interactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the intrinsic properties of the O,O-dibutyl phosphorodithioate (B1214789) molecule (or more commonly, its anion, dibutyl dithiophosphate).

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comyoutube.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than methods based on the full many-electron wavefunction. mdpi.comyoutube.com DFT calculations are widely employed to predict the optimized molecular geometry, thermodynamic properties, and electronic characteristics of molecules like dibutyl dithiophosphate (B1263838). pau.edu.trmdpi.com

By solving the Kohn-Sham equations, DFT can determine the ground-state geometry of the molecule, providing precise data on bond lengths and angles. researchgate.net Furthermore, it is used to calculate key electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). researchgate.net

Table 1: Representative Theoretical Geometrical and Electronic Parameters for Dialkyl Dithiophosphate Anion (Calculated via DFT) Note: The exact values for O,O-dibutyl phosphorodithioate may vary depending on the specific DFT functional and basis set used. The data below is illustrative of typical findings for similar dithiophosphate structures.

| Parameter | Description | Typical Calculated Value | Reference Concept |

| Bond Length (P-S) | The distance between the phosphorus and non-ester sulfur atoms. | ~2.0-2.1 Å | researchgate.net |

| Bond Length (P=S) | The distance of the double bond between phosphorus and sulfur. | ~1.95 Å | researchgate.net |

| Bond Length (P-O) | The distance between the phosphorus and ester oxygen atoms. | ~1.6 Å | researchgate.net |

| Bond Angle (S-P-S) | The angle formed by the two sulfur atoms and the central phosphorus atom. | ~115-120° | pau.edu.tr |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, often localized on the sulfur atoms. | -5 to -6 eV | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2 to -3 eV | researchgate.net |

| HOMO-LUMO Gap | An indicator of molecular stability and reactivity. | ~3-4 eV | mdpi.com |

DFT calculations provide deep insights into the bonding within the dibutyl dithiophosphate anion. The key functional group is the dithiophosphate head, -PS₂⁻. Frontier Molecular Orbital (FMO) analysis typically reveals that the HOMO is primarily localized on the two sulfur atoms, indicating that this is the center for nucleophilic behavior and interaction with electron-deficient species, such as metal ions on a mineral surface. researchgate.net This high electron density on the sulfur atoms makes them soft donor sites, which preferentially bind to soft acceptor metal ions like Cu⁺ or Pb²⁺, a principle that underpins their use in flotation. researchgate.net

Mulliken charge analysis, another output of quantum chemical calculations, quantifies the partial charge on each atom, further confirming the electron-rich nature of the sulfur atoms. researchgate.net The nature of the P-S bonds is critical. The two P-S bonds in the anion are equivalent due to resonance, but upon coordination to a metal, this can change. The study of related compounds shows that bonding can be analyzed using concepts like Bent's rule, which relates the s-orbital character of hybrid orbitals to bond angles. semanticscholar.org In the case of dithiophosphates, the geometry and orbital hybridization at the central phosphorus atom dictate the orientation and strength of the bonds to the sulfur atoms, which in turn affects how the molecule docks onto a surface. semanticscholar.org

Molecular Dynamics (MD) Simulations for Interface Adsorption

While quantum mechanics is excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of large systems (thousands to millions of atoms) over time. mdpi.com This makes MD an ideal tool for investigating the adsorption of O,O-dibutyl phosphorodithioate onto a mineral surface from an aqueous solution.

MD simulations model the complex environment of a solid-liquid interface by explicitly including the solid substrate (e.g., a mineral crystal lattice), a large number of water molecules, ions, and the adsorbate molecules (dibutyl dithiophosphate). mdpi.comprinceton.edu The simulation begins with the components placed in a simulation box with periodic boundary conditions. nih.gov By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of each particle over time, allowing researchers to observe dynamic processes like diffusion, surface binding, and self-assembly. mdpi.comnih.gov

A key output of such simulations is the calculation of the binding or adsorption energy, which quantifies the strength of the interaction between the collector molecule and the surface. A negative adsorption energy indicates that the adsorption process is spontaneous and energetically favorable. mdpi.com Advanced techniques like metadynamics can be used within MD simulations to accelerate the exploration of the energy landscape and calculate the free energy profile of adsorption, revealing energy barriers and stable binding configurations. princeton.edu

For O,O-dibutyl phosphorodithioate, MD simulations have been instrumental in elucidating its adsorption mechanism on sulfide (B99878) minerals like chalcopyrite (CuFeS₂) or galena (PbS). mdpi.commdpi.com Simulations show that the dithiophosphate molecules, initially dispersed in the water phase, move towards the mineral surface. Once there, the sulfur atoms of the dithiophosphate head group form strong chemical bonds (chemisorption) with the metal cations (e.g., Cu, Pb) on the mineral lattice. mdpi.com

These simulations can reveal the precise binding motifs. For instance, studies on similar organic phosphates adsorbing on metal oxide surfaces like goethite have identified different coordination modes, such as monodentate (one sulfur atom binds to a metal site) and bidentate (both sulfur atoms bind to one or more metal sites), forming a stable chelate ring. mdpi.com The bidentate motif is often found to be the most stable. mdpi.com The simulations also show how the hydrophobic butyl chains orient themselves away from the hydrophilic mineral surface and into the water phase, rendering the mineral surface hydrophobic, which is the essential mechanism for flotation. princeton.edumdpi.com

Table 2: Illustrative Adsorption Energies from MD Simulations for Dithiophosphates on Mineral Surfaces

| Collector | Mineral Surface | Calculated Adsorption Energy (kJ/mol) | Implication | Reference Concept |

| Dialkyl Dithiophosphate | Azurite [Cu₃(CO₃)₂(OH)₂] | -150 to -250 | Strong, spontaneous chemisorption | mdpi.com |

| Organic Phosphate (B84403) | Goethite (α-FeOOH) | -300 to -400 | Very stable adsorption, likely bidentate | mdpi.com |

| S-allyl-O,O'-dibutyl phosphorodithioate | Chalcopyrite (CuFeS₂) | N/A (Confirmed Chemisorption) | Formation of stable P-S-Cu bonds | mdpi.com |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is also used to map out the pathways of chemical reactions, such as the hydrolysis of the phosphorodithioate ester or its oxidative decomposition. This involves calculating the potential energy surface of the reaction and identifying the lowest energy path from reactants to products. The highest point along this path is the transition state, and the energy required to reach it is the activation energy. nih.gov

Studies on the hydrolysis of related organophosphorothioates provide a framework for understanding these reactions. The hydrolysis mechanism can proceed through different transition states, which can be broadly categorized as associative (where the nucleophile, e.g., water, binds to the phosphorus center before the leaving group departs) or dissociative (where the leaving group bond breaks first, creating a metaphosphate-like intermediate). nih.govnih.gov Computational analysis suggests that for many phosphoryl transfer reactions, the transition state is highly dissociative. nih.gov

In the context of O,O-dibutyl phosphorodithioate, reaction modeling can investigate its interaction with oxidizing agents or its cleavage under specific conditions. For example, computational studies on the cleavage of phosphorothioate (B77711) links in DNA by iodine showed that the reaction is initiated by a strong interaction between the iodine and the sulfur atom. nih.gov This initial binding triggers the subsequent cleavage of a P-O bond through a phosphotriester-like hydrolysis mechanism. nih.gov Such detailed mechanistic insights, derived from modeling, are critical for predicting the stability, reactivity, and environmental fate of the compound.

Structure-Reactivity Relationship Predictions

Theoretical and computational chemistry offers a powerful lens through which to understand and predict the reactivity of molecules like ammonium (B1175870) O,O-dibutyl phosphorodithioate. By employing methods such as Density Functional Theory (DFT), researchers can model the electronic structure and predict the behavior of this compound in chemical reactions. These computational approaches provide insights into the structure-reactivity relationships that govern its interactions.

At the heart of these predictions lies the analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how the molecule will interact with other chemical species. For the O,O-dibutyl phosphorodithioate anion, the HOMO is typically localized on the sulfur atoms, indicating that these are the primary sites for nucleophilic attack. Conversely, the LUMO characteristics will dictate its susceptibility to electrophilic attack.

A DFT study on diisobutyl dithiophosphate (a close structural analog) revealed that the oxygen atoms attached to the phosphorus atom can significantly influence the chemical reactivity of the sulfur atoms. walisongo.ac.id This highlights the subtle interplay of electronic effects within the molecule that can be elucidated through computational models.

Further computational analyses, such as the generation of Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the charge distribution across the molecule. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas that are susceptible to nucleophilic attack. For the O,O-dibutyl phosphorodithioate anion, the MEP would be expected to show a high concentration of negative charge around the sulfur atoms, reinforcing the idea of this being the most reactive site for interactions with electrophiles, such as metal ions.

Quantum chemical calculations can also be used to predict various reactivity descriptors. These descriptors, derived from the electronic structure, offer a quantitative basis for comparing the reactivity of different molecules. A study on dibutyl dithiophosphate isomers using DFT at the B3LYP/6-31G(d) level of theory calculated several of these descriptors to predict their stability and reactivity as extractants for rare earth elements. walisongo.ac.id While the specific values for the ammonium salt may differ slightly, the trends and principles remain applicable.

Table 1: Calculated Reactivity Descriptors for Dibutyl Dithiophosphate Isomers

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronic Chemical Potential (μ) | Electrophilicity (ω) |

| n-butyl | - | - | - | - | - | - |

| sec-butyl | - | - | 4.88 | 2.44 | -3.65 | 2.72 |

| tert-butyl | - | - | 4.85 | 2.42 | -3.67 | 2.78 |

Data for n-butyl isomer was not provided in the cited source. Data sourced from a DFT prediction study on dibutyl dithiophosphate isomers. walisongo.ac.id

The energy gap between the HOMO and LUMO is a particularly important descriptor, as a smaller gap generally implies higher reactivity. nih.gov The study on dibutyl dithiophosphate isomers found that the tert-butyl isomer had the smallest energy gap, suggesting it is the most chemically reactive of the isomers studied. walisongo.ac.id

Furthermore, theoretical studies can model the entire reaction pathway of a chemical process, identifying transition states and intermediates. This allows for the prediction of reaction mechanisms and the calculation of activation energies, providing a deeper understanding of the kinetics and thermodynamics of the reactions involving O,O-dibutyl phosphorodithioate. For instance, theoretical investigations into the hydrolysis of phosphotriesters have provided strong support for an associative mechanism. nih.gov

Chemical Applications in Research and Industrial Processes

Reagent in Organic Synthesis

In the realm of organic synthesis, Ammonium (B1175870) O,O-dibutyl phosphorodithioate (B1214789) and related phosphorodithioate salts serve as effective reagents for specific chemical transformations, particularly in the introduction of sulfur into organic molecules.

Ammonium phosphorodithioates have been identified as efficient thionating agents for the conversion of various amides into their corresponding thioamides. organic-chemistry.orgorganic-chemistry.org Thioamides are valuable compounds in medicinal chemistry and serve as important intermediates in the synthesis of sulfur-containing heterocycles. nih.gov The reaction typically involves heating the amide with the phosphorodithioate reagent in a suitable solvent, such as toluene. organic-chemistry.org This method is noted for its mild conditions, high yields, and simple procedure, often not requiring additional acids, bases, or catalysts. organic-chemistry.org The process is effective for a range of substrates, including aromatic, N-substituted, and N,N-disubstituted amides, producing the desired thioamides in good to excellent yields without significant side product formation. organic-chemistry.org

| Amide Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzamide | Thiobenzamide | 91 | 4 |

| 4-Methylbenzamide | 4-Methylthiobenzamide | 88 | 4 |

| 4-Methoxybenzamide | 4-Methoxythiobenzamide | 85 | 5 |

| 4-Chlorobenzamide | 4-Chlorothiobenzamide | 90 | 3.5 |

| N-Phenylbenzamide | N-Phenylthiobenzamide | 86 | 6 |

| N,N-Dimethylbenzamide | N,N-Dimethylthiobenzamide | 75 | 8 |

Ammonium O,O-dibutyl phosphorodithioate serves as a key precursor in the synthesis of more complex organophosphorus compounds. researchgate.netmdpi.com Its structure allows for modification to create derivatives with tailored properties for specific applications. For instance, it is used as a starting material to synthesize S-allyl-O,O'-dibutyl phosphorodithioate (ADTP), a novel surfactant designed for enhanced performance in mineral flotation. researchgate.netmdpi.com The synthesis involves introducing an allyl group into the molecular structure of the parent ammonium salt. mdpi.com This modification highlights the role of this compound as a versatile building block for creating new organophosphorus reagents with improved functionality. researchgate.net Generally, O,O'-dialkyl thiophosphate salts are recognized as valuable intermediates for producing a variety of phosphorothioate (B77711) derivatives through reactions like S-alkylation. beilstein-journals.org

Chemical Process Additives (Mechanistic and Chemical Role Focus)

Beyond organic synthesis, this compound plays a crucial role as a process additive, most notably in the mining industry.

In mineral processing, this compound is widely employed as a flotation collector, a type of surfactant that selectively binds to the surface of specific minerals, rendering them hydrophobic and allowing them to be separated from unwanted gangue material via froth flotation. richase.comjournalssystem.com It is particularly effective for the recovery of non-ferrous metal sulfide (B99878) ores, such as those containing copper, lead, and zinc. cnfreereagent.comflotation-reagents.commade-in-china.com The compound demonstrates high selectivity and excellent collecting ability, which enhances the hydrophobicity of the target mineral surfaces and promotes the flotation process. richase.com

A key advantage of this compound is its high selectivity for valuable copper sulfide minerals like chalcopyrite (CuFeS₂) over iron sulfides such as pyrite (B73398) (FeS₂). journalssystem.comresearchgate.net In alkaline conditions, it acts as a weak collector for pyrite, which allows for the effective separation of copper-bearing minerals from pyrite-rich ores. cnfreereagent.com This selectivity is crucial in producing high-grade copper concentrates. Research has shown that while it effectively promotes the flotation of chalcopyrite, its interaction with the pyrite surface is significantly weaker, preventing pyrite's recovery and thus separating the two minerals. researchgate.netmdpi.com The efficiency of this separation can be influenced by factors such as pH and the presence of other reagents. journalssystem.com For example, a derivative, S-allyl-O,O'-dibutyl phosphorodithioate (ADTP), was shown to achieve 95% chalcopyrite recovery at a pH of 8.0, demonstrating superior selectivity compared to the parent compound. mdpi.comresearchgate.net

| ADTP Dosage (mg/L) | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |

|---|---|---|

| 2.0 | ~60 | ~10 |

| 4.0 | ~85 | ~12 |

| 6.0 | ~92 | ~15 |

| 8.0 | 95.2 | ~18 |

| 10.0 | ~96 | ~20 |

| 12.0 | ~96 | ~22 |

The selective collection ability of phosphorodithioates is rooted in their mechanism of adsorption onto the mineral surface. The interaction is primarily a process of chemisorption, where a chemical bond is formed between the collector molecule and the mineral. mdpi.comausimm.com Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), have confirmed that the phosphorodithioate molecule chemically adsorbs onto the chalcopyrite surface. researchgate.netmdpi.com This process involves the interaction between the sulfur atoms of the phosphorodithioate group and the copper atoms on the chalcopyrite surface, leading to the formation of stable P–S–Cu bonds. researchgate.netmdpi.comresearchgate.net This chemical bonding alters the surface properties of the chalcopyrite, making it hydrophobic and allowing it to attach to air bubbles and float to the surface for collection. The formation of this strong, direct metal-sulfur bond is central to the collector's efficacy and selectivity. mdpi.com

Lubricant Additives and Tribological Chemistry

This compound, an ashless dithiophosphate (B1263838), serves as a crucial additive in lubricant formulations, contributing to the longevity and efficiency of mechanical systems. Its efficacy is rooted in its ability to form protective films on metal surfaces, reduce wear and friction, and inhibit oxidative degradation of the lubricant base oil.

Formation of Protective Films on Metal Surfaces

Under conditions of boundary lubrication, where direct asperity contact between moving surfaces is possible, this compound and related dithiophosphate compounds chemically react with the metal surfaces. This reaction forms a sacrificial protective layer, often referred to as a tribofilm. This film acts as a barrier, preventing direct metal-to-metal contact and mitigating wear. The formation of these films is a complex process influenced by temperature, pressure, and the specific metallurgy of the surfaces. The polar nature of the phosphorodithioate molecule facilitates its adsorption onto the metal, initiating the film-forming process.

Anti-Wear and Friction Reduction Mechanisms

The primary function of lubricant additives like this compound is to protect surfaces against wear and reduce friction when the lubricant film is not sufficient to separate the moving parts completely. These additives are classified as anti-wear or boundary lubrication additives. They function by creating a protective layer that can be sheared more easily than the underlying metal, thus reducing both friction and material loss from the surfaces.

The anti-wear and friction reduction mechanisms are a direct result of the protective film formed. This film allows surfaces to slide over one another with a lower coefficient of friction and minimal wear. The effectiveness of these additives is particularly pronounced under moderate boundary conditions where the full lubricant film has not yet developed.

| Property | Description |

| Additive Type | Anti-wear / Boundary Lubrication Additive |

| Mechanism | Chemical reaction with metal surfaces to form a protective film. |

| Function | Reduces friction and prevents wear under boundary lubrication conditions. |

Antioxidant Properties in Lubricant Formulations

In addition to their anti-wear properties, dithiophosphates, including this compound, exhibit antioxidant capabilities. Lubricating oils are susceptible to oxidation at elevated temperatures, leading to the formation of sludge, varnish, and corrosive byproducts. The sulfur and phosphorus components within the dithiophosphate molecule act as peroxide decomposers. They interrupt the oxidation chain reactions by converting hydroperoxides into less reactive species, thereby extending the service life of the lubricant. This dual functionality as both an anti-wear agent and an antioxidant makes it a highly valuable multifunctional additive in lubricant technology. Antioxidants are broadly classified into two types: peroxide decomposers and radical scavengers. lgcstandards.com Dithiophosphates fall into the former category and are effective in preserving the integrity of the lubricating oil. lgcstandards.com

Catalytic Roles in Industrial Chemical Transformations

While primarily known for its role in lubrication, the broader family of dithiophosphate compounds is also explored for its involvement in chemical transformations, including polymerization and photocatalysis.

Impact on Chemical Process Efficiency and Sustainability

This compound plays a significant role in enhancing the efficiency and sustainability of various industrial chemical processes, most notably in the field of mineral flotation. Its application as a flotation collector demonstrates a considerable impact on process optimization by improving recovery rates and selectivity, while also presenting a more environmentally favorable profile compared to some traditional reagents.

The primary function of this compound in these processes is to selectively adsorb onto the surface of valuable minerals, rendering them hydrophobic and facilitating their attachment to air bubbles for separation from gangue materials. This selective action is crucial for the efficiency of the flotation process, as it directly influences the grade and recovery of the desired minerals. ausimm.com

Research has shown that dithiophosphates, including this compound, are highly effective collectors for a range of sulfide ores such as those containing copper, lead, zinc, silver, nickel, and antimony. made-in-china.comcnfreereagent.com Their performance can be attributed to their strong and selective interaction with these mineral surfaces. In some applications, it also acts as a frother, further contributing to the efficiency of the flotation process. made-in-china.com

Studies have provided quantitative data on the impact of this compound on process efficiency. For instance, in the flotation of slime-containing copper sulfide ore, adjusting the dosage of this compound in conjunction with a frother was shown to significantly improve the grade of the copper concentrate. By optimizing the reagent ratio, the copper concentrate grade was increased from 17.7% to 20.8%. journalssystem.com

Furthermore, in the recovery of precious metals, the use of dithiophosphates in combination with other collectors has demonstrated synergistic effects. In one study, a combination of butyl-xanthate and a dithiophosphate collector resulted in a silver recovery of over 50%, which, with further process optimization, could be increased to as high as 84%.

From a sustainability perspective, this compound offers several advantages over some conventional flotation collectors. One of the key aspects is its biodegradability. Studies have categorized this compound as "partially biodegradable." This is a notable improvement compared to other collectors like n-butyl xanthate, which is considered to be poorly biodegradable.

In terms of acute toxicity, toxicological data for this compound indicates estimated acute oral (rat) and dermal (rabbit) LD50 values of greater than 5000 mg/kg and 2000 mg/kg, respectively. camachem.com While direct contact can cause irritation, its lower toxicity profile compared to some other reagents contributes to a safer operational environment and reduced environmental risk in case of accidental release. camachem.com

Below are interactive data tables summarizing the impact of this compound on chemical process efficiency and its sustainability profile based on available research findings.

Table 1: Impact of this compound on Flotation Process Efficiency

| Mineral/Ore Type | Collector System | Dosage/Ratio | Observed Impact | Source |

| Copper Sulfide Ore | This compound & Terpenic Oil | Optimized Ratio | Copper concentrate grade increased from 17.7% to 20.8% | journalssystem.com |

| Silver-bearing Ore | Butyl-xanthate & Dithiophosphate | Optimized | Silver recovery increased to 84% |

Table 2: Sustainability Profile of this compound

| Sustainability Aspect | Finding | Comparison | Source |

| Biodegradability | Partially biodegradable | More biodegradable than n-butyl xanthate (poorly biodegradable) | |

| Acute Oral Toxicity (Rat) | LD50 > 5000 mg/kg | - | camachem.com |

| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg | - | camachem.com |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways

The conventional synthesis of dithiophosphates, including ammonium (B1175870) O,O-dibutyl phosphorodithioate (B1214789), typically involves the reaction of phosphorus pentasulfide with the corresponding alcohol, in this case, butanol, followed by neutralization with ammonia (B1221849). wikipedia.orgsciensage.info While effective, this method presents opportunities for improvement, particularly in line with the principles of green chemistry.

Future research is anticipated to focus on developing more sustainable and efficient synthetic routes. A promising area of exploration is the use of solvent-free and catalyst-free methods. rsc.org Research into related organophosphorus compounds has demonstrated the viability of mechanochemistry, where solid reactants are ground together, to produce dithiophosphonic acids with 100% atom economy and no solvent waste. tandfonline.com Similarly, solvent-free syntheses of various phosphoro- and phosphinothioates have been achieved by directly reacting disulfides with phosphine (B1218219) oxides or dialkylphosphites, often at room temperature or with minimal heating, yielding nearly quantitative results. mdpi.com

Another avenue involves exploring alternative reagents and reaction conditions. For instance, catalyst-free reactions between diols and phosphorus pentasulfide have been shown to produce poly(dithiophosphate)s, suggesting that variations of this approach could be adapted for smaller molecules. mdpi.com The goal of this research is to create pathways that are not only more environmentally benign but also potentially more cost-effective and scalable. mdpi.com

Table 1: Comparison of Synthetic Approaches for Dithiophosphates and Related Compounds

| Synthetic Method | Reactants | Conditions | Advantages | Research Focus |

| Traditional Method | Phosphorus Pentasulfide, Alcohol, Base | Organic Solvent | Established, versatile | Reduce waste, improve safety |

| Mechanochemistry | Lawesson's Reagent, Alcohol/Water | Solvent-free, grinding | High atom economy, no solvent, rapid | Application to a wider range of dithiophosphates |

| Solvent-Free Thermal | Disulfides, Phosphine Oxides/Phosphites | Solvent-free, mild heat or RT | High yield, no catalyst, easy product separation | Broadening substrate scope |

| Catalyst-Free Polymerization | Phosphorus Pentasulfide, Diols | THF, 60°C | Avoids metal catalysts | Adapting for non-polymeric dithiophosphate (B1263838) synthesis |

Exploration of New Catalytic Applications

While primarily known as a flotation collector in the mining industry, the inherent chemical structure of phosphorodithioates suggests untapped potential in catalysis. flotation-reagents.comcnlitereagent.com Future research is poised to explore the catalytic capabilities of ammonium O,O-dibutyl phosphorodithioate and its derivatives.

Dithiophosphoric acids, the parent acids of dithiophosphate salts, have been successfully employed as chiral Brønsted acid catalysts in asymmetric organic reactions. nih.gov Specifically, they have proven effective in catalyzing the intramolecular hydroamination and hydroarylation of dienes, producing heterocyclic products with high yield and enantiomeric excess. nih.gov This opens the door for developing chiral versions of this compound or using the parent acid as a catalyst for a broader range of asymmetric transformations.

Furthermore, metal complexes of dithiophosphates are known to act as catalysts in polymerization processes for conjugated dienes. researchgate.net Research could be directed towards synthesizing novel transition metal complexes with the O,O-dibutyl phosphorodithioate ligand and evaluating their catalytic performance in polymerization and other organic reactions. The development of catalysts supported on materials like zeolites or as part of hydrotalcite-like structures also presents a frontier for creating robust, heterogeneous catalysts for processes like the selective catalytic reduction (SCR) of nitrogen oxides. researchgate.netmdpi.com

Advanced Understanding of Interfacial Adsorption Phenomena

The primary application of this compound is as a collector in the froth flotation of sulfide (B99878) minerals, such as those containing copper, lead, and zinc. flotation-reagents.comcnlitereagent.com Its effectiveness hinges on its ability to selectively adsorb onto the surface of target minerals, rendering them hydrophobic. While the general mechanism is understood to be chemisorption, a more profound, molecular-level understanding of the interfacial phenomena is required for designing more selective and efficient collectors. researchgate.netarkema.com

This theoretical work, when combined with advanced surface-sensitive analytical techniques (e.g., FTIR, XPS), will provide a detailed picture of the adsorption process. researchgate.netmdpi.com The insights gained will be crucial for the rational design of new collectors with enhanced selectivity against undesirable minerals like pyrite (B73398) or for specific polymetallic ores. researchgate.netswedishmininginnovation.se

Table 2: Key Areas for Future Research in Dithiophosphate Adsorption

| Research Area | Methodology | Objective |

| Molecular Modeling | Density Functional Theory (DFT) | Predict adsorption energies, bond characteristics, and optimal molecular geometries on mineral surfaces. mdpi.comnih.gov |

| Surface Analysis | FTIR, XPS, ToF-SIMS | Experimentally verify the nature of chemical bonds (chemisorption) and identify adsorbed species on the mineral. researchgate.netmdpi.com |

| Co-adsorption Studies | DFT, Spectroscopic analysis | Understand the competitive or synergistic adsorption of water and other reagents alongside the collector. mdpi.com |

| Collector Design | Synthesis, Flotation Tests, Computational Screening | Develop novel dithiophosphate structures with improved selectivity for complex ore bodies. swedishmininginnovation.se |

Deeper Insight into Environmental Biodegradation Pathways

As with many industrial chemicals, understanding the environmental fate of this compound is critical. Organophosphorus compounds, a broad class that includes dithiophosphates, are known to be susceptible to microbial degradation. nih.gov Research has shown that various bacterial and fungal species can utilize these compounds as sources of carbon, phosphorus, or sulfur. nih.govmdpi.com

Future investigations should focus specifically on identifying the microbial consortia and enzymatic pathways responsible for the breakdown of this compound. The initial step in the degradation of many organophosphorus compounds is hydrolysis, often catalyzed by enzymes known as organophosphate hydrolases (OPHs) or phosphotriesterases. nih.govresearchgate.net These enzymes cleave the ester bonds, leading to the detoxification of the compound. researchgate.net Studies on related compounds suggest that the degradation of the O,O-dibutyl phosphorodithioate anion would likely proceed via hydrolysis to form butanol and a phosphate-sulfur core, which is then further metabolized. mdpi.com

Identifying the specific genes (like the opd or organophosphate-degrading gene) and the corresponding enzymes in soil and water microorganisms that are active against this compound is a key research goal. nih.gov This knowledge is essential for assessing its environmental persistence, predicting potential metabolite formation, and developing effective bioremediation strategies for contaminated sites. nih.gov

Integration of Multi-Omics and High-Throughput Screening in Research

The convergence of advanced analytical and computational tools offers powerful new ways to study this compound. The integration of multi-omics technologies—such as genomics, proteomics, and metabolomics—can provide an unprecedented, systems-level view of the biological and environmental interactions of this compound. mdpi.com

For example, exposing microorganisms to this compound and subsequently analyzing changes in their genome expression (transcriptomics), protein production (proteomics), and metabolic fingerprint (metabolomics) can reveal the precise biochemical pathways affected by the chemical. nih.govplos.org This approach can elucidate mechanisms of toxicity or biodegradation in a comprehensive manner. nih.govmdpi.com Similarly, these techniques can be applied to understand the compound's effect on plant or aquatic life.

Concurrently, high-throughput screening (HTS) methodologies can accelerate the discovery of new dithiophosphate-based molecules with improved properties. nih.gov By creating libraries of related compounds and using automated assays, researchers can rapidly screen for molecules with enhanced selectivity as flotation collectors or with novel catalytic activities. nih.govresearchgate.net Combining HTS with computational modeling allows for a more targeted and efficient discovery process, reducing the time and cost associated with traditional trial-and-error research. nih.gov

Q & A

Q. What are the standard synthetic routes for Ammonium O,O-dibutyl phosphorodithioate, and how can reaction conditions be optimized for higher yields?

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ³¹P NMR identify functional groups and confirm phosphorus coordination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 548.026 for C₁₆H₃₆O₄P₂S₄Zn analogs) .

- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles .

- Elemental Analysis : Confirms C, H, N, and S content within ±0.3% deviation .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Safety measures align with hazardous organophosphorus compounds:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for synthesis .

- Toxicity Mitigation : LD₅₀ values for analogous compounds (e.g., O,O-diethyl variants) range from 2–50 mg/kg (oral, rats), requiring strict exposure limits .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different studies?

Discrepancies often arise from variations in purity, test organisms, and exposure routes. Methodological solutions include:

- Standardized assays : Use OECD Guidelines 423 (acute oral toxicity) and 201 (aquatic toxicity) for consistency .

- Comparative studies : Cross-validate data using multiple models (e.g., zebrafish embryos and rat hepatocytes) .

- Analytical validation : Ensure compound purity (>98%) via HPLC before testing .

| Study | Test Organism | Purity | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| A | Rat (oral) | 95% | 12.5 | |

| B | Mouse (dermal) | 98% | 28.7 |

Q. What mechanistic approaches are used to study the interaction of this compound with biological macromolecules?

Advanced techniques include:

Q. What are the dominant degradation pathways of this compound in aqueous environments, and how can these be modeled experimentally?

Degradation occurs via hydrolysis and microbial action:

- Hydrolysis : Follows pseudo-first-order kinetics at pH 7–9, producing dibutyl phosphorodithioic acid and ammonia .

- Photolysis : UV irradiation (254 nm) accelerates breakdown; monitor via LC-MS .

- Biodegradation : Use soil slurry assays with Pseudomonas spp. to simulate natural attenuation .

| Pathway | Half-life (pH 7) | Key Degradants | Reference |

|---|---|---|---|

| Hydrolysis | 48 hours | Dibutyl phosphorodithioic acid | |

| Photolysis | 6 hours | Sulfur oxides |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.